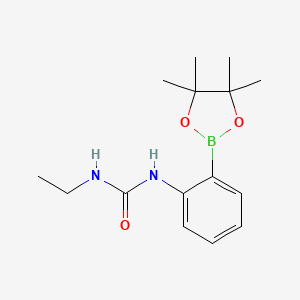

1-Ethyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

CAS No.:

Cat. No.: VC20123335

Molecular Formula: C15H23BN2O3

Molecular Weight: 290.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23BN2O3 |

|---|---|

| Molecular Weight | 290.17 g/mol |

| IUPAC Name | 1-ethyl-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |

| Standard InChI | InChI=1S/C15H23BN2O3/c1-6-17-13(19)18-12-10-8-7-9-11(12)16-20-14(2,3)15(4,5)21-16/h7-10H,6H2,1-5H3,(H2,17,18,19) |

| Standard InChI Key | DYODVICOVCKGPE-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)NCC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted at the ortho position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and a urea moiety (-NH-C(=O)-NH-) attached to the para position of the same ring. The ethyl group on the urea nitrogen enhances solubility in organic solvents, while the boronate ester provides stability and reactivity for Suzuki-Miyaura couplings.

Table 1: Key Structural and Identifier Data

| Property | Value |

|---|---|

| IUPAC Name | 1-ethyl-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |

| Molecular Formula | C₁₅H₂₃BN₂O₃ |

| Molecular Weight | 290.17 g/mol |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)NCC |

| InChI Key | DYODVICOVCKGPE-UHFFFAOYSA-N |

| PubChem CID | 59204404 |

The boronate ester’s cyclic structure stabilizes the boron atom, making it less prone to hydrolysis compared to boronic acids. This stability is critical for handling and storage in synthetic applications.

Synthesis and Reactivity

Synthetic Routes

The synthesis likely involves sequential functionalization of a phenylboronate ester precursor. A plausible pathway includes:

-

Borylation: Introducing the pinacol boronate ester via Miyaura borylation of a bromophenyl intermediate using bis(pinacolato)diboron and a palladium catalyst.

-

Urea Formation: Reacting the resulting 2-boronatephenylamine with ethyl isocyanate under anhydrous conditions to form the urea linkage.

Key Challenges:

-

Moisture Sensitivity: The boronate ester requires inert atmospheres during synthesis to prevent hydrolysis.

-

Regioselectivity: Ensuring the urea group attaches exclusively to the para position relative to the boronate ester demands careful control of reaction conditions.

Reactivity in Cross-Coupling Reactions

The compound’s boronate ester participates in Suzuki-Miyaura cross-couplings, enabling carbon-carbon bond formation with aryl halides. For example:

This reactivity is pivotal in constructing biaryl structures common in pharmaceuticals and materials science.

Applications in Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile intermediate in synthesizing:

-

Biaryl Drug Candidates: Coupling with halogenated heterocycles to form kinase inhibitors or antiviral agents.

-

Boronic Acid Prodrugs: Hydrolysis of the pinacol group in vivo releases bioactive boronic acids for proteasome inhibition.

Catalytic Applications

In asymmetric catalysis, the urea moiety can coordinate to metals, modifying catalyst selectivity. For instance, palladium complexes of this compound may enhance enantioselectivity in allylic alkylations.

Research Challenges and Future Directions

Stability and Solubility Issues

-

Hydrolytic Degradation: The boronate ester’s sensitivity to moisture limits its use in aqueous media. Solutions include formulating as prodrugs or using stabilizing ligands.

-

Poor Aqueous Solubility: The ethyl urea group improves organic solubility but complicates biological testing. Structural modifications, such as adding polar substituents, are under investigation.

Target Identification and Optimization

While computational models predict bioactivity, empirical validation is lacking. Future work should focus on:

-

High-Throughput Screening to identify biological targets.

-

Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume